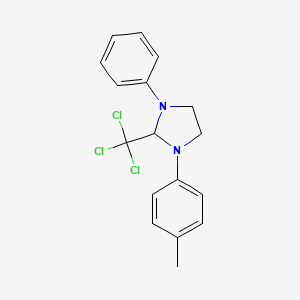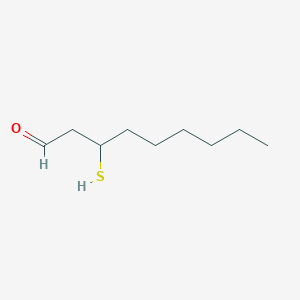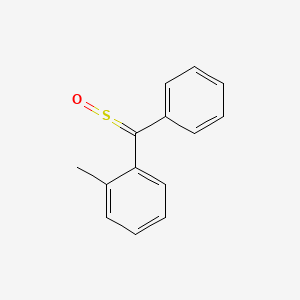
Methanethione, (2-methylphenyl)phenyl-, S-oxide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methanethione, (2-methylphenyl)phenyl-, S-oxide is a chemical compound with the molecular formula C14H12OS It is known for its unique structural properties, which include a sulfur atom bonded to an oxygen atom, making it an S-oxide derivative
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Methanethione, (2-methylphenyl)phenyl-, S-oxide typically involves the oxidation of the corresponding thioether. One common method is the reaction of the thioether with an oxidizing agent such as hydrogen peroxide (H2O2) or m-chloroperoxybenzoic acid (m-CPBA) under controlled conditions. The reaction is usually carried out in an organic solvent like dichloromethane (CH2Cl2) at low temperatures to prevent over-oxidation.
Industrial Production Methods
Industrial production of this compound may involve large-scale oxidation processes using similar oxidizing agents but optimized for higher yields and efficiency. The choice of solvent, temperature, and reaction time are critical factors in ensuring the purity and quality of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
Methanethione, (2-methylphenyl)phenyl-, S-oxide undergoes various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of sulfone derivatives.
Reduction: Reduction reactions can convert the S-oxide back to the thioether.
Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfur atom can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2), m-chloroperoxybenzoic acid (m-CPBA)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Various nucleophiles such as amines, thiols, and halides
Major Products Formed
Oxidation: Sulfone derivatives
Reduction: Thioether
Substitution: Corresponding substituted products depending on the nucleophile used
Wissenschaftliche Forschungsanwendungen
Methanethione, (2-methylphenyl)phenyl-, S-oxide has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the preparation of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of Methanethione, (2-methylphenyl)phenyl-, S-oxide involves its ability to undergo oxidation and reduction reactions. The sulfur atom in the S-oxide group can interact with various molecular targets, leading to changes in the chemical structure and activity of the compound. These interactions can affect biological pathways and processes, making it a compound of interest in medicinal chemistry.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Methanethione, (2-chloro-4-(3-quinolinylamino)phenyl](2-methylphenyl)-
- Methanone, (2-methylphenyl)phenyl-
Uniqueness
Methanethione, (2-methylphenyl)phenyl-, S-oxide is unique due to its S-oxide functional group, which imparts distinct chemical reactivity and properties compared to other similar compounds. This uniqueness makes it valuable in various research and industrial applications.
Eigenschaften
CAS-Nummer |
61080-13-5 |
|---|---|
Molekularformel |
C14H12OS |
Molekulargewicht |
228.31 g/mol |
IUPAC-Name |
1-methyl-2-[phenyl(sulfinyl)methyl]benzene |
InChI |
InChI=1S/C14H12OS/c1-11-7-5-6-10-13(11)14(16-15)12-8-3-2-4-9-12/h2-10H,1H3 |
InChI-Schlüssel |
UNNFNCXWLHODCX-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=CC=C1C(=S=O)C2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Ethyl bicyclo[2.2.1]heptane-7-carboxylate](/img/structure/B14586115.png)
![4-Bromo-2-[(butylsulfanyl)methyl]-6-[(diethylamino)methyl]phenol](/img/structure/B14586130.png)
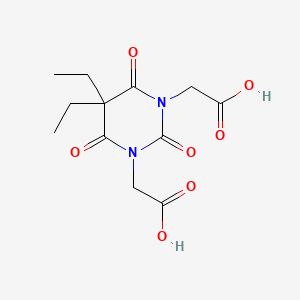
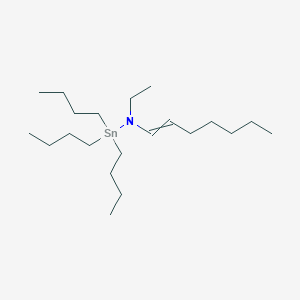
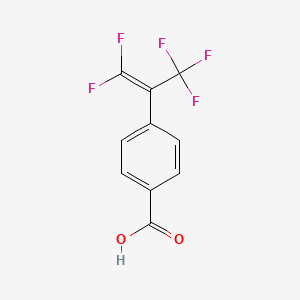
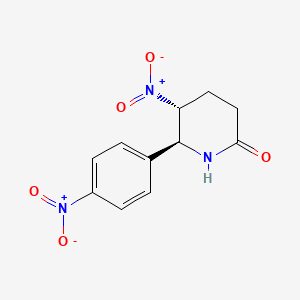
![2-chloro-10H-indolo[2,3-b][1,8]naphthyridine](/img/structure/B14586169.png)
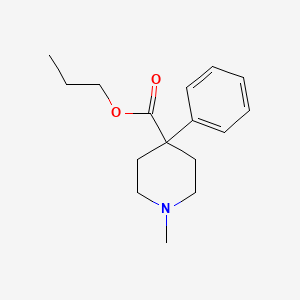
![4-[(1-tert-Butylazetidin-3-yl)methoxy]benzoyl chloride](/img/structure/B14586177.png)


![(3E)-3-[(2-Chloroethyl)imino]-5-phenyl-1,2,4-triazin-2(3H)-ol](/img/structure/B14586197.png)
